molecular formula C17H15BrO B2522198 (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one CAS No. 940809-51-8

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B2522198
CAS No.: 940809-51-8
M. Wt: 315.21
InChI Key: WXZYWSSRAAPJPI-UHFFFAOYSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 4-ethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has shown that chalcones, including (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a candidate for drug development and therapeutic applications.

Industry: In material science, chalcones are explored for their potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The biological activity of (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. For instance, its anticancer activity may involve the inhibition of enzymes critical for cell proliferation or the induction of apoptosis in cancer cells. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • (2E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one
  • (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-1-(3-Bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one may exhibit unique properties due to the presence of the ethyl group, which can influence its reactivity and biological activity. For example, the ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO/c1-2-13-6-8-14(9-7-13)10-11-17(19)15-4-3-5-16(18)12-15/h3-12H,2H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZYWSSRAAPJPI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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